molecular formula C10H9ClN2 B8482672 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole

1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole

Cat. No. B8482672
M. Wt: 192.64 g/mol
InChI Key: JHXJTQTYOLSNLD-UHFFFAOYSA-N
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Patent
US05998424

Procedure details

This compound was prepared by the same methodology described for EXAMPLE 1 with 3-chlorophenyl hydrazine · HCl substituted for phenyl hydrazine. There was obtained the title compound; HRMS (M+H)+ : calc. 467.094465; found 467.091517.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][NH2:9])[CH:5]=[CH:6][CH:7]=1.[C:10]1(NN)[CH:15]=CC=[CH:12][CH:11]=1>>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:15]=[CH:10][C:11]([CH3:12])=[N:9]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by the same methodology

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1N=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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